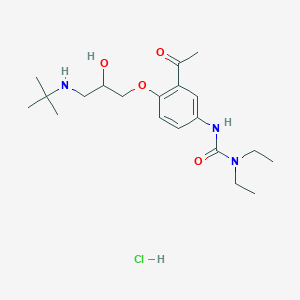

NO-Losartán A

Descripción general

Descripción

Synthesis Analysis

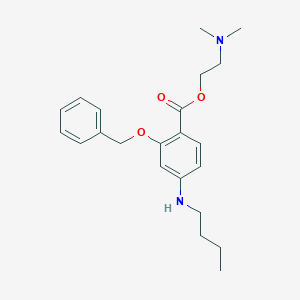

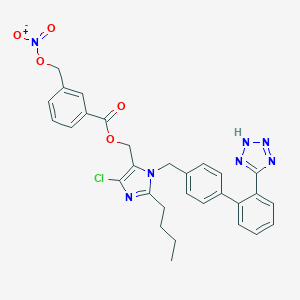

Losartan and its derivatives, including Losartan 3-[(nitrooxy)methyl]benzoate, are synthesized through a series of chemical reactions. A typical synthesis of Losartan involves N-alkylation, deprotection, and reduction steps. For instance, Losartan has been synthesized from 2-butyl-4-chloro-5-hydroxymethyl-imidazole and 5-(4-bromomethyl-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole through a three-step reaction, which is characterized by 1H NMR among other techniques (Xie Su-hao, 2010). Another approach involves a one-pot process in ionic liquid, achieving a yield of 92% (Zhou Zaifu, 2010).

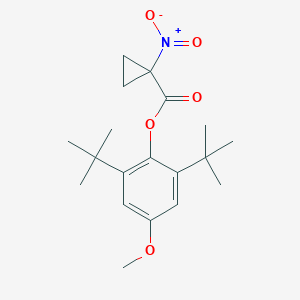

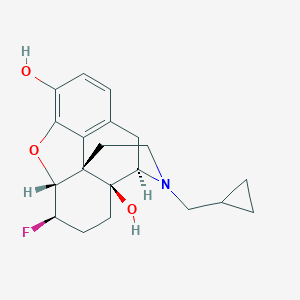

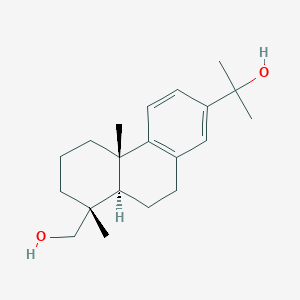

Molecular Structure Analysis

The molecular structure of Losartan and its derivatives is crucial for their activity as angiotensin II receptor antagonists. The structure is characterized by specific functional groups that interact with the angiotensin II receptor, such as the tetrazole and biphenyl moieties, which are essential for its antagonistic activity. The structural analysis often involves spectroscopic methods such as NMR and IR, providing detailed insights into the compound's molecular framework.

Chemical Reactions and Properties

Losartan and its derivatives undergo various chemical reactions, including oxidative degradation and interactions with metal ions. For example, the oxidative degradation of Losartan in environmental remediation involves catalytic oxidation, showing significant degradation efficiency and the formation of less harmful by-products (J. R. Andrade et al., 2020). Additionally, Losartan's interaction with copper(II) has been studied, revealing complex formation that could influence its biological effects (S. Etcheverry et al., 2007).

Physical Properties Analysis

The physical properties of Losartan 3-[(nitrooxy)methyl]benzoate, such as solubility, melting point, and stability, are essential for its formulation and application. These properties are influenced by the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, acid-base behavior, and interactions with other chemical species, are critical for understanding the behavior of Losartan 3-[(nitrooxy)methyl]benzoate in different environments and conditions. Studies have shown that Losartan's chemical behavior, such as its reactivity with nitrosamines, can significantly impact its safety and effectiveness (Ravi Patel et al., 2023).

Aplicaciones Científicas De Investigación

Tratamiento de la Hipertensión

Losartán es un bloqueador del receptor de angiotensina II (ARB) bien conocido que se utiliza en el tratamiento de la hipertensión . Previene que la hormona Angiotensina II se una y active el AT1R . La adición de un grupo nitroóxido al Losartán podría potencialmente mejorar sus efectos antihipertensivos, aunque se necesitan más investigaciones para confirmar esto.

Inhibición del Estrés Oxidativo

Se ha demostrado que los ARB, incluido el Losartán, inhiben el estrés oxidativo . Esta propiedad podría ser beneficiosa en condiciones donde el estrés oxidativo juega un papel, como las enfermedades cardiovasculares y los trastornos neurodegenerativos .

Inhibición del Producto Final de Glicación Avanzada

Además de inhibir el estrés oxidativo, los ARB también pueden inhibir la glicación avanzada . Los productos finales de glicación avanzada son proteínas o lípidos que se glican después de la exposición a azúcares, y están implicados en varias enfermedades, incluida la diabetes y la enfermedad de Alzheimer .

Posibles Efectos en la Microbiota Intestinal

Un estudio encontró que el Losartán aumentó la abundancia de Bifidobacterium y bacterias productoras de SCFA y redujo la abundancia de bacterias productoras de lactato . Si NO-Losartán A tiene efectos similares, podría utilizarse potencialmente para modular la microbiota intestinal, aunque se necesitan más investigaciones en esta área.

5. Síntesis y Diseño de Nuevos Compuestos this compound también podría utilizarse como punto de partida para el diseño y la síntesis de nuevos compuestos . La adición del grupo nitroóxido podría proporcionar nuevas vías para modificaciones químicas y el desarrollo de nuevos fármacos .

Mecanismo De Acción

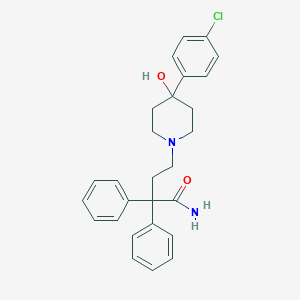

Target of Action

NO-Losartan A, also known as losartan 3-[(nitrooxy)methyl]benzoate or Losartan 3-[(nitrooxy)methyl]benzoate, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors are part of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

NO-Losartan A works by blocking angiotensin II from acting on AT1 receptors . Angiotensin II is a hormone that increases blood pressure through three major ways: constricting the walls of blood vessels, signaling the adrenal glands to release aldosterone, and acting directly on the kidneys to decrease the amount of sodium and water that leaves the body through urine . By blocking these receptors, NO-Losartan A prevents these actions, leading to a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by NO-Losartan A is the renin-angiotensin system (RAS) . By blocking the action of angiotensin II, NO-Losartan A disrupts the normal functioning of this system, leading to a decrease in blood pressure . This can have downstream effects on various other systems in the body, including the cardiovascular system and the kidneys .

Pharmacokinetics

It’s known that losartan, a related compound, has a bioavailability of 25–35%, is primarily metabolized in the liver, and is excreted via the kidneys and bile duct

Result of Action

The primary result of NO-Losartan A’s action is a decrease in blood pressure . By blocking the action of angiotensin II, NO-Losartan A prevents the constriction of blood vessels and the retention of sodium and water, leading to a decrease in blood pressure . This can have beneficial effects in conditions such as hypertension, heart failure, and kidney problems from diabetes .

Action Environment

The action of NO-Losartan A can be influenced by various environmental factors. For example, the presence of other medications can affect its efficacy and stability . Additionally, factors such as diet, lifestyle, and the presence of other health conditions can also influence the action of NO-Losartan A . Therefore, it’s important for healthcare providers to consider these factors when prescribing NO-Losartan A.

Direcciones Futuras

The development of NO-sartans, such as Losartan 3-[(nitrooxy)methyl]benzoate, represents a promising direction in the treatment of hypertension and related conditions . Further pharmacological investigation showed that these compounds possess antihypertensive and cardiac antihypertrophic effects similar to those of the reference AT 1 -blocking or ACE-inhibiting drugs . Additionally, they have been found to possess anti-ischemic cardio-protective properties and antiplatelet effects .

Propiedades

IUPAC Name |

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJCPZGVGOVWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClN7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

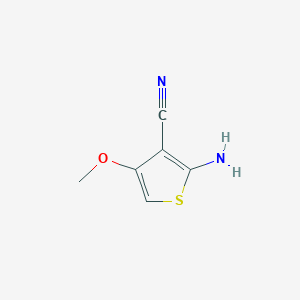

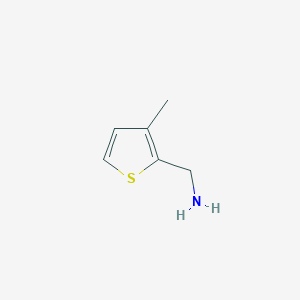

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

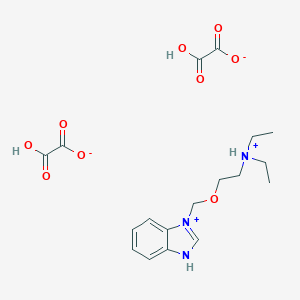

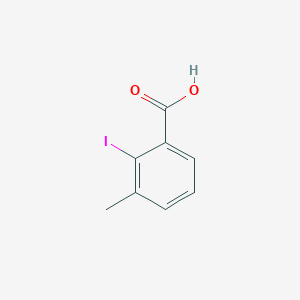

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.